Cas no 6990-43-8 (zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate))

zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) structure
6990-43-8 structure
Nome del prodotto:zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
Numero CAS:6990-43-8
MF:C16H36O4P2S4Zn
MW:548.071158409119
CID:85811
PubChem ID:81470

zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) Proprietà chimiche e fisiche

Nomi e identificatori

    • zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
    • ZBPD
    • Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S)-, (T-4)-
    • O,O-Dibutylphosphorodithioic acid zinc salt
    • Zinc, bis(O,O-dibutyl phosphorodithioato-S,S')-, (T-4)-
    • zinc dibutyl dithiophosphate
    • Bis(dithiophosphoric acid dibutyl) zinc salt
    • Bis[dibutoxyphosphinothioylthio]zinc
    • ZINC O,O-DI-n-BUTYLPHOSPHORODITHIOATE
    • Einecs 230-257-6
    • Rhenocure tp
    • Vocol
    • Bis(O,O-dibutyl phosphorodithioato-S,S')zinc (T-4)
    • Zinc dibutyl phosphorodithioate
    • Rhenocure TP/S
    • Bis(O,O-dibutyl dithiophosphato-S,S')zinc
    • NS00019577
    • EC 230-257-6
    • SCHEMBL676384
    • 6990-43-8
    • Zinc, dibutyldithiophosphate
    • zinc;dibutoxy-sulfanylidene-sulfido-lambda5-phosphane
    • Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)-
    • Butyl zinc phosphorodithioate (Zn((BuO)2(S)PS)2)
    • Vocol 5
    • Zinc, bis(O,O-dibutyl phosphorodithioato-kappaS,kappaS')-, (T-4)-
    • Phosphorodithioic acid, O,O-dibutyl ester, zinc salt
    • Zinc, bis(dibutyl dithiophosphate)
    • Zinc, bis(O,O-dibutyl phosphorodithioato-S,S')-, (beta-4)-
    • Zinc O,O-dibutyl dithiophosphate
    • Zinc O,O-dibutyl phosphorodithioate
    • EINECS 246-380-3
    • DTXSID0064541
    • CP 15575
    • 24645-45-2
    • Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)-
    • MECFLMNXIXDIOF-UHFFFAOYSA-L
    • Inchi: InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2
    • Chiave InChI: MECFLMNXIXDIOF-UHFFFAOYSA-L
    • Sorrisi: [Zn+2].CCCCOP(OCCCC)(=S)[S-].CCCCOP(OCCCC)(=S)[S-]

Proprietà calcolate

  • Massa esatta: 546.02600
  • Massa monoisotopica: 546.026
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 16
  • Complessità: 142
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 103A^2

Proprietà sperimentali

  • Punto di ebollizione: 303.7ºC at 760 mmHg
  • Punto di infiammabilità: 137.4ºC
  • PSA: 120.72000
  • LogP: 8.08110

zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Aaron
AR005HR5-100g
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)-
6990-43-8
100g
$67.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1503726-10g
Bis((dibutoxyphosphorothioyl)thio)zinc
6990-43-8 98%
10g
¥2599.00 2024-05-03
Aaron
AR005HR5-500g
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)-
6990-43-8
500g
$232.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1503726-25g
Bis((dibutoxyphosphorothioyl)thio)zinc
6990-43-8 98%
25g
¥5879.00 2024-05-03
Aaron
AR005HR5-5g
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)-
6990-43-8 97%
5g
$212.00 2025-01-23
Aaron
AR005HR5-10g
Zinc, bis(O,O-dibutylphosphorodithioato-kS,kS')-, (T-4)-
6990-43-8 97%
10g
$380.00 2025-01-23

zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:6990-43-8)zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate)
sfd22512
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta